molecular formula C17H20N4O5S B3522443 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3522443
M. Wt: 392.4 g/mol
InChI Key: RFPXEPMAFLDHQZ-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions to form 5-cyclohexyl-1,3,4-thiadiazol-2-amine.

    Coupling with Benzamide Derivative: The 5-cyclohexyl-1,3,4-thiadiazol-2-amine is then coupled with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets in the body. For example, it may inhibit certain enzymes or receptors involved in inflammation or cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide
  • 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups on the benzamide moiety, along with the thiadiazole ring, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-25-13-8-11(12(21(23)24)9-14(13)26-2)15(22)18-17-20-19-16(27-17)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPXEPMAFLDHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

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